Naringin

Description

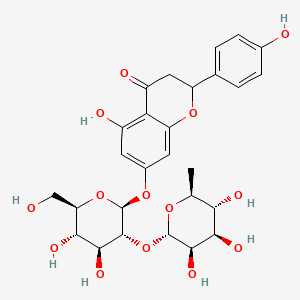

Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPMSGMNTNDNHN-ZPHOTFPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022478 | |

| Record name | Naringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

922.00 to 926.00 °C. @ 760.00 mm Hg | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 40 °C | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10236-47-2 | |

| Record name | Naringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy)-2,3-dihydro-4',5,7-trihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7TD9J649B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 °C | |

| Record name | Naringin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Biosynthesis of Naringin: A Technical Guide

An in-depth exploration of the historical discovery, intricate biosynthetic pathway, and regulatory mechanisms governing the production of the flavonoid naringin.

Introduction

This compound (4′,5,7-trihydroxyflavanone-7-rhamnoglucoside) is a prominent flavanone glycoside primarily found in citrus fruits, to which it imparts a characteristic bitter taste. Its discovery dates back to 1857 by de Vries, with its chemical structure being fully elucidated by Asahina and Inubuse in 1928. Beyond its organoleptic properties, this compound and its aglycone, naringenin, have garnered significant attention from the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery and the complex biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development.

The this compound Biosynthesis Pathway

This compound is synthesized via a specialized branch of the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core flavanone structure, which is subsequently glycosylated to form this compound.

The biosynthesis of this compound can be broadly divided into two stages:

-

Core Flavanone (Naringenin) Synthesis: This stage involves the conversion of L-phenylalanine to the flavanone naringenin.

-

Glycosylation: Naringenin is then glycosylated by specific UDP-glycosyltransferases (UGTs) to produce this compound.

The key enzymes and intermediates in the this compound biosynthesis pathway are detailed in the following sections.

Enzymes and Reactions

The biosynthesis of this compound from L-phenylalanine involves the sequential action of several key enzymes. The general pathway is illustrated below, followed by a detailed description of each enzymatic step.

-

Reaction: L-Phenylalanine → Cinnamic acid + NH₃

-

Description: PAL catalyzes the non-oxidative deamination of L-phenylalanine, the initial committed step of the phenylpropanoid pathway.

-

Reaction: Cinnamic acid → p-Coumaric acid

-

Description: C4H, a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position of the phenyl ring.

-

Reaction: p-Coumaric acid + CoA + ATP → p-Coumaroyl-CoA + AMP + PPi

-

Description: 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming a high-energy thioester bond.

-

Reaction: p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone + 4 CoA + 3 CO₂

-

Description: CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 backbone of flavonoids.

-

Reaction: Naringenin Chalcone → (2S)-Naringenin

-

Description: CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone naringenin.

-

Reactions:

-

Naringenin + UDP-glucose → Prunin (Naringenin 7-O-glucoside) + UDP (Catalyzed by UF7GT)

-

Prunin + UDP-rhamnose → this compound + UDP (Catalyzed by F7GRT)

-

-

Description: A two-step glycosylation process converts naringenin to this compound. First, a glucosyl group is transferred to the 7-hydroxyl group of naringenin by a UDP-glucosyltransferase (UF7GT). Subsequently, a rhamnosyl group is added to the glucose moiety by a specific UDP-rhamnosyltransferase (F7GRT).

Quantitative Data on Biosynthesis Enzymes

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 27 - 270 | 1.5 - 250 | Citrus spp., Arabidopsis thaliana |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamic Acid | 1.4 - 10 | 0.02 - 0.5 | Citrus sinensis, Arabidopsis thaliana |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 5 - 200 | 0.5 - 50 | Citrus spp., Populus spp. |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 0.6 - 2.0 | 0.02 - 0.04 | Petunia hybrida |

| Malonyl-CoA | 3.0 - 10.0 | - | Petunia hybrida | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 5.0 - 30.0 | 15 - 1200 | Medicago sativa, Phaseolus vulgaris |

| Flavonoid 7-O-glucosyltransferase (UF7GT) | Naringenin | 10 - 50 | 0.01 - 0.1 | Citrus spp. |

| Flavanone 7-O-glucoside-2"-O-rhamnosyltransferase (F7GRT) | Prunin | 20 - 100 | 0.005 - 0.05 | Citrus spp. |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes involved in this compound biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of cinnamic acid from L-phenylalanine.

Materials:

-

Borate buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (50 mM in borate buffer)

-

HCl (1 M)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of borate buffer and 100 µL of enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of L-phenylalanine solution.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Measure the absorbance of the solution at 290 nm against a blank containing all components except the enzyme extract.

-

Calculate the amount of cinnamic acid formed using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute under the assay conditions.

Chalcone Synthase (CHS) Activity Assay

This assay quantifies the formation of naringenin chalcone using radiolabeled malonyl-CoA.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

p-Coumaroyl-CoA solution (10 mM)

-

[¹⁴C]-Malonyl-CoA (specific activity 1.85 GBq/mmol)

-

Dithiothreitol (DTT, 100 mM)

-

Ethyl acetate

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing 50 µL of potassium phosphate buffer, 1 µL of p-coumaroyl-CoA, 1 µL of [¹⁴C]-malonyl-CoA, and 1 µL of DTT.

-

Add 10-20 µg of purified CHS enzyme to the mixture.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl in methanol.

-

Extract the chalcone product twice with 200 µL of ethyl acetate.

-

Evaporate the pooled ethyl acetate fractions to dryness.

-

Redissolve the residue in a suitable solvent and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the incorporation of [¹⁴C]-malonyl-CoA into naringenin chalcone.

HPLC Quantification of this compound

A reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound is described below.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start with 10% acetonitrile, increasing to 50% over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 283 nm

-

Injection Volume: 20 µL

Procedure:

-

Prepare standard solutions of this compound in methanol at various concentrations to generate a calibration curve.

-

Extract this compound from the plant material using a suitable solvent such as methanol or ethanol, often with sonication or heating to improve extraction efficiency.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples into the HPLC system.

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, controlled at the transcriptional level by a network of transcription factors. The expression of the structural genes encoding the biosynthetic enzymes is coordinately regulated in response to developmental cues and environmental stimuli.

Transcriptional Regulation by the MBW Complex

A key regulatory module in flavonoid biosynthesis is the MBW complex, which consists of transcription factors from three families:

-

R2R3-MYB

-

basic Helix-Loop-Helix (bHLH)

-

WD40-repeat proteins

These transcription factors form a complex that binds to specific cis-acting elements in the promoters of the flavonoid biosynthesis genes, thereby activating their transcription. In citrus, specific MYB and bHLH transcription factors have been shown to regulate the expression of genes such as CHS, CHI, and F3H, which are crucial for naringenin production.

The promoters of this compound biosynthesis genes contain various cis-acting regulatory elements, such as the MYB-binding site (MBS) and the G-box, which are recognized by the components of the MBW complex. The combinatorial interaction of different MYB and bHLH factors allows for the fine-tuning of gene expression in a tissue-specific and developmentally regulated manner.

Conclusion

The discovery and elucidation of the this compound biosynthesis pathway represent a significant achievement in the field of plant secondary metabolism. This intricate pathway, originating from the general phenylpropanoid metabolism, is orchestrated by a series of specific enzymes and is under tight transcriptional control. A thorough understanding of this pathway, including the kinetic properties of its enzymes and the regulatory networks that govern it, is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable bioactive compound in plants and microbial systems. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working towards harnessing the potential of this compound for pharmaceutical and nutraceutical applications.

Naringin's Anti-Inflammatory Response: A Technical Guide to Signaling Pathways and Experimental Protocols

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate signaling pathways modulated by naringin in the anti-inflammatory response. This document provides an in-depth overview of the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research and development of this compound-based therapeutics.

This compound, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its potent anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate key signaling cascades implicated in the inflammatory process. This technical guide elucidates the core signaling pathways targeted by this compound, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways, as well as its influence on the JAK-STAT signaling cascade and antioxidant defense mechanisms.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several critical signaling nodes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway.[1][2] The mechanism of inhibition primarily involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1] Studies have demonstrated that this compound can significantly reduce the nuclear translocation of NF-κB/p65 in a dose-dependent manner.[1]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to inflammatory stimuli. This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in a dose-dependent manner.[3] By attenuating the activation of these kinases, this compound effectively curtails the downstream signaling events that lead to the production of inflammatory mediators.

Figure 2: this compound's modulation of the MAPK signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition is achieved by reducing the expression of NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC), and by suppressing the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms.

Figure 3: this compound's inhibition of the NLRP3 inflammasome pathway.

Regulation of the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical route for cytokine signaling. This compound has been found to modulate this pathway by inhibiting the phosphorylation of JAK2 and STAT3. This inhibition leads to a reduction in the expression of pro-inflammatory genes regulated by STAT3. Furthermore, this compound can induce the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK-STAT pathway, thereby providing an additional layer of anti-inflammatory control.

Enhancement of Antioxidant Defense Mechanisms

Oxidative stress is intricately linked with inflammation. This compound exhibits potent antioxidant properties by enhancing the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). It also promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, which in turn upregulates the expression of various antioxidant and cytoprotective genes.

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent effects of this compound on key inflammatory markers.

| Pathway | Target | Effect | Concentration | Cell/Model System |

| NF-κB | IκBα Phosphorylation | Inhibition | 50, 100 µM | TNF-α-stimulated HUVECs |

| NF-κB p65 Nuclear Translocation | Inhibition | 25, 50, 100 µM | TNF-α-stimulated HUVECs | |

| MAPK | p-p38 Phosphorylation | Inhibition | 20, 40, 80 µM | LPS-treated RAW 264.7 cells |

| p-JNK Phosphorylation | Inhibition | 20, 40, 80 µM | LPS-treated RAW 264.7 cells | |

| p-ERK Phosphorylation | Inhibition | 20, 40, 80 µM | LPS-treated RAW 264.7 cells | |

| NLRP3 | NLRP3 Expression | Reduction | 25, 50, 100 mg/kg | EAP mice |

| Cleaved Caspase-1 | Reduction | 25, 50, 100 mg/kg | EAP mice | |

| IL-1β Secretion | Reduction | 50, 100, 200 µM | ox-LDL-induced HUVECs | |

| JAK-STAT | p-JAK2 | Inhibition | 80 µM | High glucose-treated H9c2 cells |

| p-STAT3 | Inhibition | 80 µM | High glucose-treated H9c2 cells |

| Cytokine/Mediator | Effect | IC50 Value | Cell/Model System |

| TNF-α | Inhibition of release | ~100 µM | LPS-stimulated peritoneal macrophages |

| IL-6 | Inhibition of release | ~150 µM | LPS-stimulated peritoneal macrophages |

| IL-1β | Inhibition of release | Not explicitly determined | ox-LDL-induced HUVECs |

| HMGB1 | Inhibition of release | ~150 µM | LPS-stimulated peritoneal macrophages |

| Antioxidant Enzyme | Effect | Concentration | Cell/Model System |

| SOD | Increased activity | 50, 100 mg/kg | STZ-induced diabetic rats |

| CAT | Increased activity | 50, 100 mg/kg | STZ-induced diabetic rats |

| GPx | Increased activity | 50, 100 mg/kg | STZ-induced diabetic rats |

| GSH | Increased levels | 50, 100, 200 mg/kg | CYCP-treated rats |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Western Blot Analysis for Phosphorylated Proteins

Figure 4: General workflow for Western blot analysis.

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS, TNF-α).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-p38, p-JNK, p-ERK, p-IκBα, p-JAK2, p-STAT3) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands and normalize to the corresponding total protein or a housekeeping protein like β-actin.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

NLRP3 Inflammasome Activation Assays

-

ASC Speck Immunofluorescence:

-

Seed cells on coverslips and prime with LPS (1 µg/mL) for 4 hours.

-

Treat with this compound for 1 hour, followed by stimulation with an NLRP3 activator (e.g., nigericin, ATP).

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

-

Incubate with a primary antibody against ASC overnight at 4°C, followed by a fluorescently labeled secondary antibody.

-

Mount coverslips with a DAPI-containing medium and visualize ASC specks using a fluorescence microscope.

-

-

Caspase-1 Activity Assay:

-

Lyse treated cells and measure caspase-1 activity using a fluorometric assay kit that utilizes a specific caspase-1 substrate (e.g., YVAD-AFC).

-

The cleavage of the substrate by active caspase-1 releases a fluorescent molecule, which can be quantified using a fluorometer.

-

-

IL-1β ELISA:

-

Collect the cell culture supernatants after treatment.

-

Measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's protocol.

-

Antioxidant Enzyme Activity Assays

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer.

-

SOD Activity: Measure SOD activity using a commercial kit based on the inhibition of a superoxide-generating reaction.

-

CAT Activity: Determine CAT activity by measuring the rate of hydrogen peroxide decomposition.

-

GPx Activity: Assess GPx activity by measuring the rate of NADPH oxidation in the presence of glutathione reductase.

-

GSH Levels: Quantify GSH levels using a colorimetric assay based on the reaction of GSH with DTNB.

This technical guide provides a solid foundation for understanding the anti-inflammatory mechanisms of this compound. The detailed information on signaling pathways, quantitative effects, and experimental protocols is intended to empower researchers to further explore and harness the therapeutic potential of this promising natural compound.

References

Naringin's In Vitro Antioxidant Mechanisms: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the in vitro antioxidant mechanisms of Naringin, a prominent flavonoid found in citrus fruits. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on this compound's capacity to counteract oxidative stress. The guide details its direct free radical scavenging abilities and its role in modulating cellular antioxidant defense pathways, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of key molecular interactions.

Executive Summary

This compound exhibits significant antioxidant properties through a multi-faceted approach. In vitro studies have consistently demonstrated its ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Beyond direct scavenging, this compound modulates endogenous antioxidant systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a detailed overview of these mechanisms, presenting quantitative data on its antioxidant capacity and detailed protocols for the key assays used in its evaluation.

Direct Antioxidant Activity of this compound

This compound's chemical structure, rich in hydroxyl groups, endows it with the ability to donate hydrogen atoms, thereby neutralizing free radicals. Its antioxidant efficacy has been quantified using various in vitro assays, which are summarized below.

Free Radical Scavenging Activity

This compound has been shown to be an effective scavenger of various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, hydroxyl radicals (•OH), and superoxide anions (O₂•⁻).

Table 1: Summary of this compound's In Vitro Free Radical Scavenging and Antioxidant Activity

| Assay | Species | IC50 Value of this compound (µg/mL) | Reference Compound | IC50 Value of Reference (µg/mL) |

| DPPH Radical Scavenging | Ethanolic Extract | 80 ± 2.00[1] | Ascorbic Acid | 212 ± 2.00[1] |

| Superoxide Radical Scavenging | Ethanolic Extract | 104 ± 2.00[1] | Ascorbic Acid | 114 ± 2.00[1] |

| Nitric Oxide Radical Scavenging | Ethanolic Extract | 58 ± 2.00[1] | Ascorbic Acid | 72 ± 2.00 |

| Hydrogen Peroxide Radical Scavenging | Ethanolic Extract | 70 ± 2.00 | Ascorbic Acid | 50 ± 2.00 |

| Hydroxyl Radical Scavenging | Ethanolic Extract | 70 ± 2.00 | Ascorbic Acid | 188 ± 2.00 |

| ABTS Radical Scavenging | Pure Compound | 0.71 | - | - |

| Iron-Chelating Activity | Pure Compound | 400 µg/mL (83 ± 2.01% chelation) | EDTA | 18.27 ± 0.09 |

Metal Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound possesses the ability to chelate these metal ions, rendering them inactive and thereby preventing the initiation of oxidative damage. Studies have shown that this compound can chelate iron, with one study reporting 83 ± 2.01% iron chelation at a concentration of 400 μg/ml.

Modulation of Cellular Antioxidant Pathways

Beyond its direct scavenging effects, this compound exerts a profound influence on endogenous antioxidant defense mechanisms, primarily through the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway.

Nrf2/ARE Signaling Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted. This compound is believed to modulate upstream signaling kinases such as AMP-activated protein kinase (AMPK) and Phosphoinositide 3-kinase (PI3K)/Akt, which can lead to the phosphorylation and release of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity. Some studies also suggest that this compound may upregulate Cation transport regulator-like protein 2 (CHAC2), which in turn can mediate Nrf2 activation.

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate or test tubes, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well/tube to initiate the reaction. A control containing only the solvent and DPPH solution should be prepared.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.

Protocol:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of the this compound solution to the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. The hydroxyl radicals then react with a detector molecule (e.g., deoxyribose), leading to the formation of a product that can be measured colorimetrically. The presence of an antioxidant will reduce the degradation of the detector molecule.

Protocol:

-

Prepare the reaction mixture containing FeCl₃, EDTA, ascorbic acid, and H₂O₂ in a phosphate buffer (pH 7.4).

-

Add varying concentrations of the this compound solution to the reaction mixture.

-

Add deoxyribose to the mixture.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop a pink chromogen.

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate the percentage of hydroxyl radical scavenging activity.

-

Determine the IC50 value.

Superoxide Anion (O₂•⁻) Scavenging Assay

Principle: Superoxide anions can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide anions reduce nitroblue tetrazolium (NBT) to a purple formazan product. The scavenging of superoxide anions by an antioxidant is measured by the inhibition of formazan formation.

Protocol:

-

Prepare a reaction mixture containing NADH, NBT, and varying concentrations of this compound in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding PMS.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

Calculate the percentage of superoxide anion scavenging activity.

-

Determine the IC50 value.

Metal Chelating Activity Assay

Principle: This assay measures the ability of a compound to compete with ferrozine for the chelation of ferrous ions (Fe²⁺). The ferrozine-Fe²⁺ complex has a strong purple color, and the presence of a chelating agent will disrupt the formation of this complex, leading to a decrease in color intensity.

Protocol:

-

Add varying concentrations of the this compound solution to a solution of FeCl₂.

-

Initiate the reaction by adding ferrozine (5 mM).

-

Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm.

-

Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation.

-

Determine the IC50 value.

Experimental Workflow for Nrf2 Activation Assessment

The following workflow outlines the key steps to investigate the effect of this compound on the Nrf2 signaling pathway in a cell-based in vitro model.

Caption: Experimental workflow for assessing Nrf2 activation by this compound.

Conclusion

This compound demonstrates robust in vitro antioxidant activity through both direct free radical scavenging and the modulation of the key cellular antioxidant Nrf2 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in conditions associated with oxidative stress. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these promising in vitro findings into clinical applications.

References

Naringin and its aglycone naringenin differences

An In-depth Technical Guide to the Core Differences Between Naringin and its Aglycone Naringenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the primary flavanone glycoside in citrus fruits, and its aglycone, naringenin, are both lauded for a wide spectrum of pharmacological activities. However, the presence of a neohesperidose sugar moiety on this compound's structure creates critical differences in their physicochemical properties, bioavailability, and ultimately, their biological efficacy. This technical guide provides a detailed comparison of these two flavonoids, summarizing quantitative data, outlining key experimental protocols, and visualizing metabolic and signaling pathways to offer a comprehensive resource for research and development.

Physicochemical and Structural Differences

The fundamental difference between this compound and naringenin lies in the glycosidic bond at the C7 position of the flavanone backbone. This compound possesses a bulky disaccharide (neohesperidose), whereas naringenin has a free hydroxyl group at this position. This single structural variation significantly impacts their physical and chemical characteristics.

Table 1: Comparative Physicochemical Properties of this compound and Naringenin

| Property | This compound | Naringenin | Source(s) |

|---|---|---|---|

| Molecular Formula | C₂₇H₃₂O₁₄ | C₁₅H₁₂O₅ | [1][2] |

| Molecular Weight | 580.54 g/mol | 272.25 g/mol | [1][2] |

| Structure | Naringenin-7-O-neohesperidoside | 4',5,7-Trihydroxyflavanone | [3] |

| Water Solubility | Moderately soluble (0.5 g/L at 293.15 K) | Poorly soluble (0.475 g/L) | |

| Solubility in Methanol | High | High | |

| LogP (Octanol/Water) | -0.44 to -0.5 | 2.47 to 2.52 |

| pKa (Strongest Acidic) | ~8.58 | 7.05 ± 0.06 (pKa1), 8.84 ± 0.08 (pKa2) | |

The higher polarity and molecular weight of this compound, due to its sugar attachment, result in lower lipophilicity (negative LogP) compared to the more lipophilic naringenin.

Bioavailability, Metabolism, and Pharmacokinetics

The primary distinction in the pharmacokinetics of this compound and naringenin is dictated by their absorption profiles. This compound is poorly absorbed in its glycosidic form. It must first be hydrolyzed by microbial enzymes (β-glucosidases) in the colon to release its aglycone, naringenin, which is then absorbed into systemic circulation. In contrast, when naringenin is administered directly, it can be absorbed more readily from the small intestine.

This metabolic prerequisite for this compound leads to significant differences in their pharmacokinetic profiles. Once absorbed, naringenin undergoes extensive phase I and phase II metabolism, primarily forming glucuronide and sulfate conjugates in the intestine and liver.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | This compound (as Naringenin metabolites) | Naringenin | Species | Source(s) |

|---|---|---|---|---|

| Oral Bioavailability | ~5-9% | ~15% | Human | |

| Absolute Bioavailability | Not directly measured | ~4% (aglycone), ~8% (with conjugates) | Rabbit | |

| Tmax (Time to Peak Conc.) | Slower / Later (e.g., ~5.5 h for aglycone) | Faster | Human/Rabbit | |

| Cmax (Peak Concentration) | Lower | Higher | Rabbit |

| Primary Circulating Forms | Naringenin glucuronides and sulfates | Naringenin glucuronides and sulfates | Human/Rat | |

Comparative Pharmacological Activities

While both compounds exhibit similar pharmacological properties, naringenin is generally considered more potent in in vitro models, largely due to its greater bioavailability at the cellular level and the absence of steric hindrance from the sugar moiety.

Antioxidant Activity

Naringenin consistently demonstrates superior antioxidant and radical-scavenging capabilities compared to this compound. The glycosylation in this compound is believed to cause steric hindrance, reducing the effectiveness of its free radical scavenging groups. Naringenin is a more effective chelator of metallic ions and shows greater efficacy in protecting against lipid peroxidation.

Anti-inflammatory Activity

Both flavonoids exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. They can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) and suppress the production of cytokines such as TNF-α and various interleukins (ILs). A primary mechanism is the inhibition of the NF-κB (nuclear factor-kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anticancer Activity

This compound and naringenin have been shown to interfere with cancer progression by modulating signaling pathways related to proliferation, apoptosis, and angiogenesis. Naringenin often shows stronger antiproliferative activity than this compound in various cancer cell lines. Both compounds can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.

Key Experimental Protocols

Protocol: Solubility Determination via UV Spectrophotometry

This protocol is adapted from methodologies used to measure the solubility of this compound and naringenin in various solvents.

-

Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations for both this compound and naringenin in the selected solvent (e.g., methanol). Measure the absorbance of each standard at the maximum absorption wavelength (λmax ≈ 283 nm for this compound, 372 nm for naringenin) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a standard curve.

-

Sample Preparation: Add an excess amount of the solid compound (this compound or naringenin) to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature water bath shaker (e.g., at 288.15 K, 298.15 K, etc.) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Sample Analysis: After equilibration, allow the solution to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove undissolved solids.

-

Measurement: Dilute the filtered supernatant with the solvent as necessary to fall within the range of the standard curve. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Calculation: Use the standard curve equation to calculate the concentration of the flavonoid in the diluted sample. Account for the dilution factor to determine the final solubility in the solvent at that specific temperature.

Protocol: In Vitro Antioxidant Capacity - Hydroxyl Radical Scavenging Assay

This protocol is based on standard assays comparing the radical scavenging efficiency of flavonoids.

-

Reagent Preparation: Prepare Fenton reaction reagents: FeSO₄ solution, EDTA solution, and H₂O₂ solution in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a safranine O solution as the indicator.

-

Reaction Mixture: In a test tube, mix the FeSO₄-EDTA solution, safranine O, H₂O₂, and the test compound (this compound or naringenin at various concentrations).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the λmax of safranine O (approx. 520 nm).

-

Calculation: The scavenging rate is calculated using the formula: Scavenging Rate (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (without the flavonoid) and A₁ is the absorbance in the presence of the flavonoid.

-

Comparison: Compare the scavenging rates of this compound and naringenin at equivalent concentrations to determine their relative efficacy.

Protocol: Pharmacokinetic Study in an Animal Model (Rat)

This workflow outlines the key steps for a comparative pharmacokinetic study, adapted from published research.

-

Animal Model: Use male Sprague-Dawley rats, fasted overnight before dosing.

-

Dosing: Administer this compound or naringenin orally via gavage at a specified dose (e.g., 184 µmol/kg). For intravenous administration, administer naringenin via the tail vein.

-

Blood Collection: Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis:

-

To measure total naringenin (free + conjugated), treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form.

-

Extract the naringenin from the plasma using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Quantify the naringenin concentration using a validated HPLC-MS/MS method.

-

-

Data Analysis: Use pharmacokinetic software (e.g., WINNONLIN) to calculate key parameters like Cmax, Tmax, and Area Under the Curve (AUC) from the plasma concentration-time data.

Conclusion for Drug Development

The distinct profiles of this compound and naringenin have significant implications for drug development. While this compound serves as a natural prodrug, its low and variable bioavailability, dependent on individual gut microbiota, presents a considerable challenge. Naringenin, being the bioactive form, offers more direct therapeutic potential but is limited by poor water solubility.

For researchers, this necessitates different formulation strategies. Efforts to improve this compound's utility may focus on co-administration with prebiotics to enhance microbial conversion or the use of enzymatic pre-treatment. For naringenin, strategies focus on enhancing solubility and absorption through techniques like nanoformulation, solid dispersions, or complexation. A thorough understanding of these core differences is essential for the rational design of effective therapies based on these promising citrus flavanones.

References

The Multifaceted Biological Activities of Naringin from Citrus Sources: A Technical Guide

Introduction

Naringin, a flavanone glycoside predominantly found in citrus fruits, is responsible for the characteristic bitter taste of grapefruit. Beyond its organoleptic properties, this compound has garnered significant scientific attention for its diverse pharmacological effects. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, metabolic, cardiovascular, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Physicochemical Properties and Bioavailability

This compound (4′,5,7-trihydroxyflavanone-7-rhamnoglucoside) is a large and hydrophilic molecule. Its oral bioavailability is relatively low, estimated to be around 5-9%.[1] Following oral ingestion, this compound is poorly absorbed in the gastrointestinal tract.[1][2] Intestinal microorganisms play a crucial role in its metabolism, hydrolyzing it to its aglycone form, naringenin, which is more readily absorbed.[1][3] Naringenin then undergoes phase I and phase II metabolism in the liver. The low bioavailability of this compound is a critical consideration for its therapeutic application, and research into novel delivery systems is ongoing.

Antioxidant Activity

This compound and its metabolite naringenin exhibit potent antioxidant properties by scavenging free radicals and chelating metal ions. This activity is attributed to the hydroxyl groups in their chemical structure. The antioxidant capacity of this compound has been evaluated using various in vitro assays.

Quantitative Data: Antioxidant Activity of this compound and Naringenin

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Naringenin | 264.44 µM | |

| Hydroxyl Radical Scavenging | Naringenin | 251.1 µM | |

| Superoxide Radical Scavenging | Naringenin | 360.03 µM | |

| Hydrogen Peroxide Scavenging | Naringenin | 358.5 µM | |

| Lipid Peroxidation Inhibition | Naringenin | 46.8 µM |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

A control containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Quantitative Data: Anti-inflammatory Effects of this compound

| Cell Line/Model | Treatment | Effect | Quantitative Change | Reference |

| High-glucose stimulated rMC1 cells | This compound (50, 100 µM) | Inhibition of cell proliferation | Significant inhibition at 48h (P<0.01) | |

| High-glucose stimulated rMC1 cells | This compound | Decreased inflammatory cytokines | TNF-α, IL-1β, IL-6 decreased by almost half (P<0.05) | |

| LPS-stimulated RAW 264.7 macrophages | This compound | Inhibition of NO production | Dose-dependent reduction |

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-cancer Activity

This compound has demonstrated anti-cancer properties in various cancer cell lines and animal models. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| Oral Cancer (KB-1) | Oral Cancer | 125.3 µM/mL | |

| MCF-7 | Breast Cancer | 400 µM | |

| T47D | Breast Cancer | 500 µM | |

| HepG2 | Liver Cancer | 150 µM |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Cells are treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 24, 48, or 72 hours).

-

A solution of MTT is added to each well, and the plate is incubated for a few hours at 37°C.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a wavelength between 500 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathway: this compound's Modulation of the PI3K/Akt/mTOR Pathway

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Metabolic Effects

This compound has shown beneficial effects in the context of metabolic syndrome by improving glucose tolerance, insulin sensitivity, and lipid metabolism.

Quantitative Data: Effects of this compound on Metabolic Parameters

| Model | Treatment | Duration | Key Findings | Reference |

| High-fat-diet-fed rats | This compound (100 mg/kg/day) | 16 weeks | Improved glucose tolerance, decreased serum glucose, insulin, cholesterol, and triglycerides | |

| STZ-induced diabetic rats | This compound (50 mg/kg) | 56 days | Significantly decreased fasting blood glucose and increased plasma insulin | |

| High-fat-diet-fed mice | This compound (0.2 g/kg of diet) | 10 weeks | Improved glucose intolerance and insulin resistance | |

| Overweight individuals | Citrus polyphenol extract (containing this compound) | 12 weeks | Significantly reduced body weight and plasma glucose levels |

Cardiovascular Effects

This compound exhibits cardioprotective effects through its antioxidant, anti-inflammatory, and lipid-lowering properties. It has been shown to improve endothelial function, reduce atherosclerosis, and protect against myocardial injury in preclinical studies.

Experimental Workflow: Investigating Cardioprotective Effects of this compound

Caption: Workflow for assessing this compound's cardioprotective effects.

Neuroprotective Effects

This compound has demonstrated neuroprotective potential in various models of neurodegenerative diseases. Its mechanisms of action involve reducing oxidative stress, inflammation, and apoptosis in neuronal cells.

Quantitative Data: Neuroprotective Effects of this compound

| Model | Treatment | Key Findings | Reference |

| Malathion-exposed rats | This compound (80 and 160 mg/kg) | Improved cognitive function, increased SOD and CAT activities, reduced MDA levels | |

| Hydrocortisone-induced memory impairment in mice | This compound | Significantly improved cognitive, learning, and memory dysfunction | |

| AlCl3-induced Alzheimer's disease model in rats | This compound | Ameliorated neurochemical changes via its antioxidant properties |

Signaling Pathway: this compound's Modulation of the Nrf2 Antioxidant Pathway

Caption: this compound activates the Nrf2 antioxidant response pathway.

Conclusion

This compound, a prominent flavonoid from citrus sources, exhibits a wide spectrum of biological activities that hold significant promise for the development of novel therapeutic agents. Its well-documented antioxidant, anti-inflammatory, anti-cancer, metabolic, cardiovascular, and neuroprotective effects are mediated through the modulation of multiple signaling pathways. While the preclinical evidence is compelling, further research, particularly well-designed clinical trials, is necessary to fully elucidate its therapeutic potential in humans and to address challenges related to its bioavailability. This guide provides a comprehensive foundation for researchers and drug development professionals to explore the multifaceted therapeutic applications of this compound.

References

Naringin's Interaction with Cellular Signaling Cascades: A Technical Guide

Introduction

Naringin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These biological properties are intrinsically linked to its ability to modulate a complex network of intracellular signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's interactions with key signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by intervening in several critical signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, among others. Its modulatory actions on these cascades are central to its therapeutic potential.

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the three main tiers of the MAPK family: Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPK.

In various cell types, this compound has been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream signaling events. This inhibition can lead to the downregulation of transcription factors and proteins involved in inflammatory responses and cell proliferation.

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. This compound has been demonstrated to interfere with this pathway by inhibiting the phosphorylation of both PI3K and Akt. This inhibitory effect can trigger apoptosis in cancer cells and ameliorate inflammatory responses. The downstream targets of Akt, such as mTOR and GSK-3β, are consequently also affected.

The NF-κB pathway is a key regulator of the inflammatory response, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular targets within these signaling cascades.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 150 | |

| HeLa | Cervical Cancer | 200 |

| A549 | Lung Cancer | 250 | |

Table 2: Effect of this compound on Protein Expression/Phosphorylation

| Pathway | Protein | Effect | Cell Type | This compound Conc. (µM) | Reference |

|---|---|---|---|---|---|

| MAPK | p-ERK | ↓ | RAW 264.7 | 50-200 | |

| MAPK | p-JNK | ↓ | PC12 | 100 | |

| MAPK | p-p38 | ↓ | HUVECs | 50 | |

| PI3K/Akt | p-Akt | ↓ | U87 | 100 | |

| NF-κB | IκBα Degradation | ↓ | LPS-stimulated Macrophages | 100-200 |

| NF-κB | NF-κB p65 (nuclear) | ↓ | BV2 Microglia | 50-150 | |

Experimental Protocols

A comprehensive understanding of this compound's effects necessitates robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

-

Objective: To determine the effect of this compound on the phosphorylation status of target proteins (e.g., ERK, Akt, p38).

-

Methodology:

-

Cells are cultured to 70-80% confluency and treated with varying concentrations of this compound for a specified duration.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software (e.g., ImageJ).

-

-

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Methodology:

-

Cells are grown on coverslips and treated with this compound followed by an inflammatory stimulus (e.g., LPS or TNF-α).

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Cells are incubated with a primary antibody against the NF-κB p65 subunit.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of translocation.

-

Conclusion

This compound's multifaceted interactions with cellular signaling cascades, particularly the MAPK, PI3K/Akt, and NF-κB pathways, underscore its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapeutic agents. A thorough understanding of these molecular mechanisms is paramount for designing effective preclinical and clinical studies to harness the full potential of this promising natural compound.

The In Vivo Bioavailability of Naringin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the in vivo journey of naringin, a prominent flavonoid in citrus fruits, is paramount to harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the bioavailability of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental protocols, and visual representations of key biological processes.

This compound, a flavanone-7-O-glycoside, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its clinical utility is often hampered by its low oral bioavailability. This guide delves into the intricate mechanisms governing this compound's fate in the body, offering insights for optimizing its delivery and efficacy.

Pharmacokinetic Profile of this compound and its Metabolite Naringenin

Upon oral administration, this compound is poorly absorbed in its glycosidic form. The primary determinant of its bioavailability is the extensive metabolism by the gut microbiota, which hydrolyzes this compound into its aglycone, naringenin. Naringenin is then absorbed and undergoes further phase I and phase II metabolism, primarily in the intestines and liver. The resulting metabolites are the predominant forms found in systemic circulation.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, naringenin, from various in vivo studies. These values highlight the significant inter-species and inter-study variability, underscoring the importance of standardized experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| 50 | ~500 | 6 | Not Reported | Low | [1] |

| 42 | ~150 (in aged rats) | 0.25 | Not Reported | Not Reported | [1] |

| 210 | Not Detected (as this compound) | - | - | - | [2] |

Table 2: Pharmacokinetic Parameters of Naringenin Following Oral Administration of this compound or Naringenin in Rats

| Administered Compound (Dose) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| This compound (42 mg/kg, in aged rats) | Naringenin | ~2600 | 8 | Not Reported | [1] |

| Naringenin (20 mg/kg) | Naringenin | 300 ± 100 | Not Reported | 2000 ± 500 | [3] |

| Naringenin-HPβCD Complex (20 mg/kg) | Naringenin | 4300 ± 1200 | Not Reported | 15000 ± 4900 |

Table 3: Pharmacokinetic Parameters of Naringenin in Humans

| Administered Compound (Dose) | Cmax (µM) | Tmax (h) | T½ (h) | AUC (µM·h) | Oral Bioavailability (%) | Reference |

| Naringenin (135 mg) | Not Reported | 3.5 | 2.31 | Not Reported | 5.8 | |

| Naringenin (150 mg) | 15.76 ± 7.88 | 3.17 ± 0.74 | 3.0 | 67.61 ± 24.36 | Not Reported | |

| Naringenin (600 mg) | 48.45 ± 7.88 | 2.41 ± 0.74 | 2.65 | 199.06 ± 24.36 | Not Reported |

Key Metabolic Pathways

The biotransformation of this compound is a multi-step process involving enzymes from the gut microbiota and host tissues. Understanding these pathways is crucial for predicting drug interactions and identifying active metabolites.

Metabolism of this compound by Gut Microbiota

The initial and rate-limiting step in this compound's absorption is its deglycosylation by intestinal bacteria to form naringenin. This is followed by the opening of the C-ring of the flavanone structure to produce various phenolic acids.

Phase I and II Metabolism of Naringenin

Once absorbed, naringenin undergoes extensive phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolism, primarily in the enterocytes and hepatocytes. The main phase II reactions are glucuronidation and sulfation, which increase the water solubility of naringenin, facilitating its excretion.

Signaling Pathways Modulated by this compound

This compound and its metabolites exert their biological effects by modulating various intracellular signaling pathways. Two of the most extensively studied pathways are the NF-κB and PI3K/Akt/mTOR pathways, which are central to inflammation and cell survival, respectively.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammatory responses. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, this compound downregulates the expression of pro-inflammatory genes.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. This pathway is critical for cell proliferation, growth, and survival. By downregulating the phosphorylation of key proteins in this cascade, this compound can induce apoptosis and inhibit tumor growth.

Experimental Protocols for In Vivo Bioavailability Studies

Standardized and detailed experimental protocols are essential for obtaining reliable and reproducible data on this compound bioavailability. The following sections outline key methodologies.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Administration: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specified dose.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Sample Preparation

-

Plasma: To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is collected for analysis. For the determination of total naringenin (free and conjugated), plasma samples are incubated with β-glucuronidase/sulfatase prior to protein precipitation.

-

Urine: Urine samples are typically diluted with the mobile phase or a suitable buffer before injection into the analytical system.

-

Tissues: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline). The homogenate is then subjected to protein precipitation with an organic solvent, followed by centrifugation.

Analytical Methodology: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard for quantifying this compound and its metabolites in biological matrices.

-

HPLC System: A typical HPLC system consists of a pump, autosampler, column oven, and a UV or MS detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water (often containing a small amount of formic acid to improve peak shape) is typically employed.

-

Detection:

-